3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride
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Overview
Description
3,3-bis(methylsulfanyl)-1-azaspiro[33]heptane hydrochloride is a spirocyclic compound featuring a unique structure with a spiro junction connecting a nitrogen atom and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,3-bis(bromomethyl)-1-tosylazetidine, which undergoes double displacement with sodium sulfide, followed by detosylation with magnesium in methanol to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride exerts its effects is not fully understood. its unique spirocyclic structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms in the spiro junction may play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in place of one of the sulfur atoms, leading to different chemical properties and reactivity.
6-amino-2-thiaspiro[3.3]heptane hydrochloride: This compound has an amino group and a sulfur atom in the spirocyclic structure, offering different biological and chemical properties.
Uniqueness
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its dual sulfur atoms, which provide distinct reactivity and potential for various chemical modifications. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities.
Properties
CAS No. |
2731010-33-4 |
---|---|
Molecular Formula |
C8H16ClNS2 |
Molecular Weight |
225.8 |
Purity |
95 |
Origin of Product |
United States |
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